molecular formula C10H13BrN2O2 B2429051 5-bromo-2-methoxy-N-propan-2-ylpyridine-3-carboxamide CAS No. 1710661-23-6

5-bromo-2-methoxy-N-propan-2-ylpyridine-3-carboxamide

Cat. No.: B2429051
CAS No.: 1710661-23-6
M. Wt: 273.13
InChI Key: UXRKOQHXVPKSGA-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-N-propan-2-ylpyridine-3-carboxamide is a chemical compound with the molecular formula C12H16BrN2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N-propan-2-ylpyridine-3-carboxamide typically involves the bromination of 2-methoxypyridine followed by the introduction of the propan-2-yl group and subsequent carboxamide formation. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The reaction is usually carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent functional group transformations. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methoxy-N-propan-2-ylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to amines under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-bromo-2-methoxy-N-propan-2-ylpyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-propan-2-ylpyridine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-propan-2-ylpyridine-3-carboxamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-bromo-2-methoxypyridine: Lacks the carboxamide group, which may influence its solubility and interaction with biological targets.

Uniqueness

5-bromo-2-methoxy-N-propan-2-ylpyridine-3-carboxamide is unique due to the presence of both the bromine atom and the carboxamide group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research .

Properties

IUPAC Name

5-bromo-2-methoxy-N-propan-2-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-6(2)13-9(14)8-4-7(11)5-12-10(8)15-3/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRKOQHXVPKSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(N=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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